molecular formula C4H4N2S B13571989 Vinyl-1,2,3-thiadiazole

Vinyl-1,2,3-thiadiazole

Cat. No.: B13571989
M. Wt: 112.16 g/mol
InChI Key: XVUYRQZNUDHUMV-UHFFFAOYSA-N
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Description

Vinyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring with a vinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl-1,2,3-thiadiazole can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction. This method allows for the synthesis of a range of new 1,2,3-thiadiazole derivatives, including ethyl esters, alcohols, and aldehydes. The reaction typically yields 18-89% of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation reaction provides a scalable and efficient route for its synthesis. This method’s adaptability makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Vinyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

Vinyl-1,2,3-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which vinyl-1,2,3-thiadiazole exerts its effects involves interactions with various molecular targets and pathways. For example, it can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Vinyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a vinyl group

Properties

IUPAC Name

4-ethenylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c1-2-4-3-7-6-5-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUYRQZNUDHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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